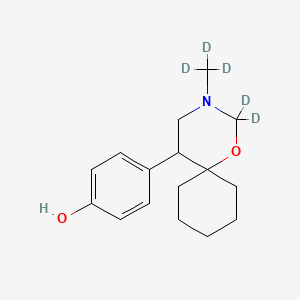
(S)-PA 824-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-PA 824-d4 is a deuterated analog of (S)-PA 824, a nitroimidazole compound. It is primarily used in scientific research for its potential applications in treating tuberculosis. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-PA 824-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Nitration: Introduction of the nitro group to the imidazole ring.
Deuteration: Incorporation of deuterium atoms at specific positions to obtain the deuterated analog.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-PA 824-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative.
Applications De Recherche Scientifique
(S)-PA 824-d4 is extensively used in scientific research, particularly in:
Chemistry: Studying the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of (S)-PA 824.
Medicine: Researching its potential as an anti-tuberculosis agent.
Industry: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (S)-PA 824-d4 involves its reduction to reactive intermediates that target and disrupt essential cellular processes in Mycobacterium tuberculosis. The molecular targets include enzymes involved in DNA replication and repair, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-PA 824: The non-deuterated parent compound.
Delamanid: Another nitroimidazole used in tuberculosis treatment.
Pretomanid: A related compound with similar applications.
Uniqueness
(S)-PA 824-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.
Propriétés
Numéro CAS |
1346617-34-2 |
|---|---|
Formule moléculaire |
C14H12F3N3O5 |
Poids moléculaire |
363.286 |
Nom IUPAC |
(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |
Clé InChI |
ZLHZLMOSPGACSZ-QXCFPOKCSA-N |
SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Synonymes |
(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; (S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; PA 824-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


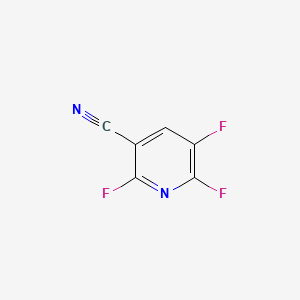
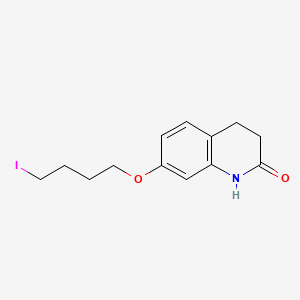

![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)
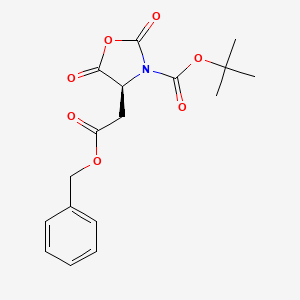
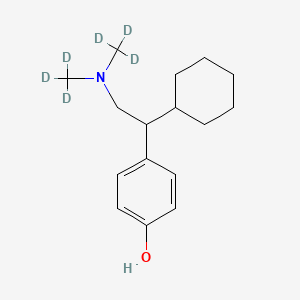

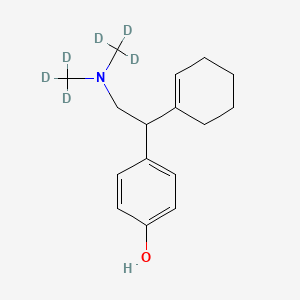

![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
